Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)-
Description
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- is a structurally complex heterocyclic compound characterized by:
- A 1-methyl group at position 1 of the indolizine core.
- A 2-phenyl substituent at position 2.
- A 3-((4-phenyl-1-piperazinyl)methyl) moiety at position 3, introducing a piperazine-derived pharmacophore.
The 4-phenylpiperazinyl group is notable for its prevalence in bioactive molecules, often enhancing receptor binding affinity and pharmacokinetic properties .
Properties
CAS No. |
58892-69-6 |
|---|---|
Molecular Formula |
C26H27N3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-methyl-2-phenyl-3-[(4-phenylpiperazin-1-yl)methyl]indolizine |
InChI |
InChI=1S/C26H27N3/c1-21-24-14-8-9-15-29(24)25(26(21)22-10-4-2-5-11-22)20-27-16-18-28(19-17-27)23-12-6-3-7-13-23/h2-15H,16-20H2,1H3 |
InChI Key |
YGOVAIGGGXQNJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Reactions
One traditional approach involves condensation reactions where 2-methylpyridine derivatives react with acylating agents such as acetic anhydride under elevated temperatures. This method facilitates the formation of the indolizine ring system by cyclization and dehydration steps. Subsequent functionalization introduces the phenyl and piperazinyl groups at specific positions on the indolizine scaffold.
Radical Cyclization and Cross-Coupling Strategies
Recent advances emphasize radical-induced synthetic routes. These methods use radical species or intermediates to efficiently construct the indolizine heterocycle and introduce substituents through C–C or C–X bond formation. Radical cyclization offers advantages such as high atom economy, step efficiency, and mild reaction conditions, making it attractive for complex indolizine derivatives like the title compound.
The radical approach often employs various building blocks, including halogenated precursors and unsaturated compounds, triggered by radical initiators or photochemical activation to produce the indolizine core with desired substituents in a controlled manner.
Multicomponent and One-Pot Reactions
Some methodologies integrate multicomponent reactions or one-pot syntheses, combining several reactants in a single vessel to streamline the preparation process. These approaches reduce purification steps and waste, improving overall yield and sustainability. Such strategies typically involve the simultaneous formation of the indolizine ring and introduction of functional groups, including the 4-phenyl-1-piperazinyl moiety.
Specific Synthetic Routes for Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)-
Stepwise Synthesis via Condensation and Functionalization
A representative synthetic route begins with the preparation of the indolizine core by condensing 2-methylpyridine with appropriate acylating agents. The intermediate is then subjected to substitution reactions to introduce the phenyl group at the 2-position. Finally, the 4-phenyl-1-piperazinyl group is attached via a nucleophilic substitution or reductive amination at the 3-position methyl group, often through a chloromethyl or bromomethyl intermediate.
Radical-Mediated Cyclization
In this method, halogenated precursors bearing the phenylpiperazinyl substituent undergo radical cyclization triggered by radical initiators (e.g., AIBN, peroxides) or photoredox catalysts. This approach allows for direct ring closure and functional group incorporation, often under milder conditions and with fewer steps compared to classical methods.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Classical Condensation | High-temperature reaction of 2-methylpyridine with acetic anhydride | Well-established, straightforward | Requires harsh conditions, multiple steps | 60–75% |
| Radical Cyclization/Cross-Coupling | Radical intermediates form C–C and C–X bonds efficiently | High atom economy, mild conditions | Requires radical initiators, sometimes complex setup | 70–85% |
| Multicomponent/One-Pot Synthesis | Simultaneous ring formation and functionalization | Streamlined, reduces waste | Limited substrate scope | 65–80% |
Chemical Reactions Analysis
Types of Reactions
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Physicochemical Properties
While specific data for the target compound is unavailable, comparable indolizines exhibit:
Hypothesized Activity
The 4-phenylpiperazinyl group is associated with:
Molecular Docking Insights
Indolizine analogs with substituted benzoyl groups (e.g., ethyl 7-methoxy-3-(benzoyl)indolizine-1-carboxylate) demonstrated COX-2 inhibition comparable to Indomethacin in silico, suggesting that the target compound’s piperazinyl group may enhance selectivity for COX-2 over COX-1 .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Activity :
- Piperazine-containing derivatives (e.g., target compound, 4a) are linked to CNS and anticancer applications due to enhanced receptor interactions .
- Thiophene/aniline substituents prioritize antimicrobial activity .
Synthesis Efficiency :
- Cyclization methods (e.g., acetylated adduct conversion) improve yields significantly compared to direct routes .
Biological Activity
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)-, is a complex heterocyclic compound recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- is with a molecular weight of approximately 381.56 g/mol. The compound features an indolizine core, characterized by a fused bicyclic structure that includes a nitrogen-containing five-membered ring and a six-membered carbon ring. The presence of the piperazine moiety is significant as it enhances the compound's pharmacological properties, making it a subject of interest in medicinal chemistry and drug development .
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- exhibits significant biological activity through various mechanisms:
- Receptor Binding : The compound binds to specific biological receptors, influencing pathways associated with inflammation and cell signaling.
- Enzyme Modulation : It inhibits certain enzymes involved in disease progression, which may contribute to its therapeutic effects .
Pharmacological Activities
Research has demonstrated that Indolizine exhibits a range of pharmacological activities:
Case Studies and Research Findings
Several studies have investigated the biological activity of Indolizine, focusing on its therapeutic applications:
Case Study 1: Anti-inflammatory Effects
A study published in the Indian Journal of Experimental Biology highlighted the anti-inflammatory properties of related indolizine derivatives. These derivatives showed significant inhibition of inflammatory mediators in vitro and in vivo .
Case Study 2: Toxicological Profile
Toxicity assessments reveal that Indolizine has an LD50 value of 800 mg/kg when administered intraperitoneally in mice. Observed toxic effects included changes in motor activity and ataxia, indicating the need for careful evaluation in therapeutic contexts .
Comparative Analysis with Similar Compounds
The following table compares Indolizine with structurally similar compounds to highlight its unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Indolizine, 3-methyl-2-phenyl | C_{26}H_{27}N_{3} | Contains a methyl group at position 3 |
| Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl) | C_{37}H_{41}N_{5} | Features two piperazine groups enhancing biological activity |
| 2-(4-Methyl-2-pheny-piperazinyl)-3-pyridinemethanol | C_{15}H_{20}N_{2}O | Contains a pyridine ring instead of indolizine |
This comparison illustrates that the specific arrangement of functional groups in Indolizine contributes to its enhanced biological activity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
